molecular formula C17H19F2N3O3S B2852606 4-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034432-10-3

4-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine

Cat. No.: B2852606
CAS No.: 2034432-10-3
M. Wt: 383.41
InChI Key: XPKKZQZWIJOJMN-UHFFFAOYSA-N
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Description

4-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C17H19F2N3O3S and its molecular weight is 383.41. The purity is usually 95%.
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Properties

IUPAC Name

4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3S/c1-11-10-16(21-12(2)20-11)25-13-6-8-22(9-7-13)26(23,24)17-14(18)4-3-5-15(17)19/h3-5,10,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKZQZWIJOJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring, which is common among many pharmaceuticals, and exhibits various pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F2N2O4SC_{18}H_{20}F_{2}N_{2}O_{4}S with a molecular weight of approximately 398.4 g/mol. The structure includes functional groups that contribute to its biological activities, particularly the sulfonamide moiety and the difluorophenyl group.

Property Value
Molecular FormulaC18H20F2N2O4SC_{18}H_{20}F_{2}N_{2}O_{4}S
Molecular Weight398.4 g/mol
CAS Number2034360-12-6

Antibacterial Activity

Research indicates that compounds with piperidine structures have shown promising antibacterial activity against various strains. For instance, derivatives of piperidine have been evaluated against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The sulfonamide group in the structure enhances this activity by interfering with bacterial folic acid synthesis.

Enzyme Inhibition

The compound has also demonstrated potential as an enzyme inhibitor . Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibitors of AChE are crucial in managing symptoms associated with these conditions by increasing acetylcholine levels in the synaptic cleft.

Anticancer Properties

The anticancer potential of this compound is noteworthy. Studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways. The presence of the difluorophenyl group may enhance its interaction with cancer cell receptors, leading to improved therapeutic efficacy.

Hypoglycemic Effects

Another area of interest is the compound's hypoglycemic activity , which has been observed in several studies involving piperidine derivatives. These compounds can influence glucose metabolism and insulin sensitivity, making them potential candidates for diabetes management.

Case Studies

  • Antibacterial Evaluation : In a study evaluating several piperidine derivatives, one variant exhibited an MIC (Minimum Inhibitory Concentration) value lower than 50 µg/mL against Salmonella Typhi and Staphylococcus aureus, indicating strong antibacterial potential.
  • Enzyme Inhibition Assay : A derivative was tested for AChE inhibition and showed an IC50 value of 25 µM, suggesting moderate activity compared to standard inhibitors.
  • Anticancer Screening : In vitro studies on human breast cancer cell lines revealed that a related compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.

Future Directions in Research

Further research is needed to explore:

  • Mechanistic Studies : Understanding the exact mechanisms by which this compound exerts its biological effects will aid in optimizing its structure for enhanced activity.
  • In Vivo Studies : Animal models should be employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound in a living organism.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity can lead to the development of more potent derivatives.

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